molecular formula C18H15ClN2O2S B11348107 2-(3-chlorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(3-chlorophenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11348107
M. Wt: 358.8 g/mol
InChI Key: SYYMSZONCVEBAB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 3-chlorophenol with acetic anhydride to form 3-chlorophenoxyacetic acid.

    Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with pyridin-2-ylamine and thiophen-2-ylmethylamine under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)-N-(pyridin-2-yl)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(Pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide: Lacks the 3-chlorophenoxy group.

Uniqueness

2-(3-Chlorophenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the 3-chlorophenoxy and thiophen-2-ylmethyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H15ClN2O2S/c19-14-5-3-6-15(11-14)23-13-18(22)21(12-16-7-4-10-24-16)17-8-1-2-9-20-17/h1-11H,12-13H2

InChI Key

SYYMSZONCVEBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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